6-Ethylpyrimidin-4-amine
Overview
Description
6-Ethylpyrimidin-4-amine is a compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridine and characterized by a ring structure composed of nitrogen and carbon atoms. Pyrimidines are important in many biological processes, as they are fundamental components of nucleic acids (DNA and RNA) and are involved in various metabolic pathways.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 2-ethyl-4, 6-dihydroxypyrimidine, a related compound, starts with propionitrile and involves reactions with hydrogen chloride and free ammonia, followed by cyclization with propionamide hydrochloride in the presence of sodium methoxide, yielding a high purity product . Similarly, the synthesis of 4-aryloxy-6-methylpyrimidin-2-amines, which share a pyrimidine core with 6-ethylpyrimidin-4-amine, is achieved by reacting a sulfonate precursor with phenols .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is crucial for their biological activity and interaction with other molecules. For example, the structure of 4-chloro-6-methoxypyrimidin-2-amine has been studied in detail, revealing hydrogen bonding patterns that form tapes and sheets in the crystal lattice . These structural insights are essential for understanding the physical properties and reactivity of such compounds.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, which are often essential for their biological activity. For instance, the compound 4-ethyl-2,6-diisopropyl-3,5-dimethylpyridine, although not a pyrimidine, demonstrates the reactivity of substituted pyridines, which can be extrapolated to pyrimidines. It can react with amines to form N-alkylpyridinium salts and is involved in the cationic polymerization of isobutene . These reactions are indicative of the potential reactivity of 6-ethylpyrimidin-4-amine in various chemical contexts.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. For example, the synthesis and biological evaluation of 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines revealed that some compounds exhibited potent analgesic and anti-inflammatory properties with low ulcerogenic activity . The presence of substituents on the pyrimidine ring can significantly affect the compound's biological activity, solubility, and stability.
Scientific Research Applications
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Anti-inflammatory Activities
- Field : Medicinal Chemistry
- Application : Pyrimidines display a range of pharmacological effects including anti-inflammatory . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Method : Numerous methods for the synthesis of pyrimidines are described .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
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Antifungal Activities
- Field : Agricultural Chemistry
- Application : Pyrimidine derivatives have significant properties as fungicides in agriculture .
- Method : Different classes of pyrimidine derivatives were synthesized and screened for antifungal activity .
- Results : The results indicated that most of the synthesized compounds possessed fungicidal activities and some of them are more potent than the control fungicides .
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Antioxidant and Anticancer Activities
- Field : Medicinal Chemistry
- Application : Pyrimidine derivatives have been found to have antioxidant and anticancer properties .
- Method : The synthesis of the pyrimidine derivatives was performed via the condensation of a suitable α,β -unsaturated ketone with 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate in glacial acetic acid .
- Results : The synthesized compounds were evaluated for their antioxidant (DPPH assay), anti-lipid peroxidation (AAPH), anti-LOX activities and ability to interact with glutathione . Some of the compounds strongly inhibit lipid peroxidation .
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Antimicrobial Activities
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Material Science Applications
- Field : Material Science
- Application : Pyrimidines have been investigated for their potential in creating advanced materials, including polymers and nanoparticles .
- Method : The synthesis of pyrimidine derivatives involves various methods .
- Results : Pyrimidines have shown potential in the creation of advanced materials .
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Antiviral Activities
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Anticonvulsant Activities
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Antihypertensive Activities
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Analgesic Activities
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Antileishmanial Activities
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Antimalarial Activities
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Antituberculosis Activities
Safety And Hazards
properties
IUPAC Name |
6-ethylpyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-2-5-3-6(7)9-4-8-5/h3-4H,2H2,1H3,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMLWNRTYQTWFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20619971 | |
Record name | 6-Ethylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20619971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethylpyrimidin-4-amine | |
CAS RN |
856160-67-3 | |
Record name | 6-Ethylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20619971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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